molecular formula C76H100ClN15O15S B10838985 [D-Gln3,Ncy(isopropyl)7]acyline

[D-Gln3,Ncy(isopropyl)7]acyline

Número de catálogo: B10838985
Peso molecular: 1531.2 g/mol
Clave InChI: JPMOBCPTBLZEAW-RKSVTEAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[D-Gln3,Ncy(isopropyl)7]Acyline is a potent and highly selective synthetic antagonist of the gonadotropin-releasing hormone (GnRH) receptor. This peptide analog is designed for advanced research in endocrinology and physiology, specifically for the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. Its primary research value lies in its ability to reliably and reversibly inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This mechanism makes it an invaluable tool for investigating reproductive biology, the role of sex steroids in various disease models, and the regulation of pubertal development. By competitively blocking the GnRH receptor, it prevents the downstream release of testosterone and estrogen, creating a controlled, temporary chemical castration model in preclinical studies. Researchers utilize this compound in studies related to hormone-dependent cancers, reproductive disorders, and as a critical control agent in the development of new therapeutic interventions. The specific structural modifications in this analog are intended to enhance its metabolic stability and receptor binding affinity, potentially offering improved pharmacokinetic properties for experimental use. This product is provided For Research Use Only. It is strictly for laboratory applications and not intended for human, veterinary, or diagnostic use.

Propiedades

Fórmula molecular

C76H100ClN15O15S

Peso molecular

1531.2 g/mol

Nombre IUPAC

(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-3-(4-acetamidophenyl)-1-[[(2R)-3-(4-acetamidophenyl)-1-[[(1S)-2-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-2-oxo-1-propan-2-ylsulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C76H100ClN15O15S/c1-42(2)80-34-12-11-16-58(76(107)92-35-13-17-64(92)73(105)81-44(5)66(79)98)86-74(106)75(108-43(3)4)91-71(103)62(39-50-23-30-56(31-24-50)83-46(7)95)88-70(102)61(38-49-21-28-55(29-22-49)82-45(6)94)89-72(104)63(41-93)90-67(99)57(32-33-65(78)97)85-69(101)60(37-48-19-26-54(77)27-20-48)87-68(100)59(84-47(8)96)40-51-18-25-52-14-9-10-15-53(52)36-51/h9-10,14-15,18-31,36,42-44,57-64,75,80,93H,11-13,16-17,32-35,37-41H2,1-8H3,(H2,78,97)(H2,79,98)(H,81,105)(H,82,94)(H,83,95)(H,84,96)(H,85,101)(H,86,106)(H,87,100)(H,88,102)(H,89,104)(H,90,99)(H,91,103)/t44-,57-,58+,59-,60-,61+,62-,63+,64+,75+/m1/s1

Clave InChI

JPMOBCPTBLZEAW-RKSVTEAUSA-N

SMILES isomérico

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)SC(C)C

SMILES canónico

CC(C)NCCCCC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)SC(C)C

Origen del producto

United States

Métodos De Preparación

Design Rationale and Structural Features

[D-Gln³,Ncy(isopropyl)⁷]acyline is a decapeptide analogue of acyline, modified at positions 3 and 7 with D-glutamine (D-Gln) and norcysteine isopropyl ester [Ncy(isopropyl)], respectively. These substitutions were engineered to improve solubility, reduce oxidative degradation, and maintain antagonistic potency against the human GnRH receptor. The D-configuration at position 3 enhances proteolytic resistance, while the Ncy(isopropyl) moiety introduces a β-sulfa group that modulates hydrophobicity without compromising receptor binding.

Solid-Phase Peptide Synthesis Framework

The synthesis leverages solid-phase peptide synthesis (SPPS) using Fmoc chemistry on polyamide supports, as pioneered by Atherton et al.. This method enables iterative coupling of protected amino acids under mild conditions, avoiding repetitive acidic treatments. The resin-bound peptide chain is assembled sequentially, with orthogonal protection for side chains (e.g., t-butyl for carboxylic acids and p-alkoxybenzyl for amines).

Stepwise Preparation of Key Intermediates

Synthesis of Boc-D,L-Ncy(isopropyl)-OH

The incorporation of Ncy(isopropyl) at position 7 begins with the synthesis of racemic Boc-D,L-Ncy(isopropyl)-OH (4c):

  • Condensation Reaction : tert-Butyl carbamate (1) and glyoxylic acid monohydrate (2) are refluxed in acetone for 5 hours to form the α-hydroxy intermediate (3).

  • Thiol Addition : 3 reacts with 2-propanethiol in the presence of p-toluenesulfonic acid (PTSA) in diethyl ether, yielding Boc-D,L-Ncy(isopropyl)-OH (4c) in 75% yield.

  • Methyl Ester Formation : 4c is converted to its methyl ester (5c) using (trimethylsilyl)diazomethane in benzene-methanol, facilitating subsequent peptide coupling.

Enzymatic Resolution of Racemic Intermediates

Racemic Boc-Ncy(isopropyl)-OH (4c) is resolved using acylase I to isolate the D-enantiomer, critical for maintaining the peptide’s stereochemical integrity. The enzymatic process achieves >98% enantiomeric excess (ee), as confirmed by chiral HPLC.

Incorporation of D-Gln³

D-Gln is introduced at position 3 via Fmoc-SPPS. The Fmoc-D-Gln(trt)-OH building block is coupled using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), followed by trityl group deprotection with 2% trifluoroacetic acid (TFA).

Solid-Phase Assembly of [D-Gln³,Ncy(isopropyl)⁷]Acyline

Sequential Peptide Chain Elongation

The decapeptide sequence is assembled on a polyamide resin preloaded with Fmoc-D-Ala-OH:

  • Resin Swelling : The resin is swollen in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group, monitored by Kaiser test.

  • Coupling Cycles : Each amino acid (0.5 M in DMF) is coupled using DIC/HOBt (1:1) for 1 hour.

  • Final Cleavage : The peptide is cleaved from the resin using TFA:triisopropylsilane:H₂O (95:2.5:2.5), yielding the crude peptide.

Oxidation and Sulfoxide Formation

Controlled oxidation of the Ncy(isopropyl) sulfur atom is performed using sodium periodate (NaIO₄), selectively generating the sulfoxide derivative without over-oxidation to sulfones. Reaction conditions (0.1 M NaIO₄, 0°C, 2 hours) yield [D-Gln³,Ncy(SO,isopropyl)⁷]acyline as a single diastereomer, confirmed by ESI-MS (m/z 1546.7).

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile) reveals a purity of >99% for [D-Gln³,Ncy(isopropyl)⁷]acyline, with a retention time of 20.9 minutes. The sulfoxide analogue elutes earlier (18.0 minutes), reflecting increased polarity.

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular mass:

  • [D-Gln³,Ncy(isopropyl)⁷]acyline: m/z 1530.8 (calc. 1530.7).

  • Sulfoxide derivative: m/z 1546.5 (calc. 1546.7).

In Vitro GnRH Receptor Antagonism

The compound exhibits potent antagonistic activity (IC₅₀ = 8.20 ± 0.08 nM) in HEK293 cells expressing human GnRH receptors, comparable to parent acyline (IC₅₀ = 9.28 ± 0.17 nM).

Comparative Analysis with Structural Analogues

Positional Isomerism and Stereochemical Effects

Substitution of Ncy(isopropyl) at position 7 (compound 23) confers superior potency compared to position 1 or 10 analogues (Table 1). The D-configuration at position 7 minimally affects receptor binding (IC₅₀ = 7.40 ± 0.26 nM for [D-Gln³,d-Ncy(isopropyl)⁷]acyline).

Table 1. In Vitro and In Vivo Profiles of Selected Acyline Analogues

CompoundModificationPurity (%)IC₅₀ (nM)Plasma Testosterone (ng/mL)
8Acyline (parent)989.280.52
15[Ncy(isopropyl)⁷]acyline999.500.31
23[D-Gln³,Ncy(isopropyl)⁷]acyline998.206.20
25[D-Gln³,Ncy(SO₂,isopropyl)⁷]acyline965.413815

Pharmacokinetic and Formulation Considerations

[D-Gln³,Ncy(isopropyl)⁷]acyline demonstrates prolonged suppression of plasma testosterone in male rats (6.20 ng/mL over 7 days) when delivered via osmotic pumps. Its solubility in 5% mannitol (20 mg/mL) facilitates subcutaneous administration .

Análisis De Reacciones Químicas

[D-Gln3,Ncy(isopropil)7]acilina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

[D-Gln3,Ncy(isopropil)7]acilina tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos. En biología, sirve como una herramienta para investigar el papel de la GnRH en varios procesos fisiológicos. En medicina, se explora por sus posibles aplicaciones terapéuticas en el tratamiento de cánceres sensibles a las hormonas como el cáncer de próstata y de mama, así como trastornos reproductivos como la endometriosis y los fibromas uterinos. Además, tiene aplicaciones industriales en el desarrollo de nuevos productos farmacéuticos y biotecnológicos .

Mecanismo De Acción

El mecanismo de acción de [D-Gln3,Ncy(isopropil)7]acilina implica su unión al receptor de GnRH, bloqueando así la interacción de la GnRH natural con su receptor. Esta inhibición previene la cascada de señalización aguas abajo que conduce a la liberación de hormonas gonadotropas como la hormona luteinizante (LH) y la hormona folículoestimulante (FSH). Al bloquear esta vía, [D-Gln3,Ncy(isopropil)7]acilina reduce efectivamente los niveles de estas hormonas, lo cual es beneficioso en condiciones donde se desea la supresión hormonal .

Comparación Con Compuestos Similares

[D-Gln3,Ncy(isopropil)7]acilina es única en comparación con otros análogos de GnRH debido a sus modificaciones específicas que mejoran su estabilidad y potencia. Compuestos similares incluyen otros antagonistas de la GnRH como cetrorelix y degarelix, que también inhiben el receptor de GnRH pero pueden diferir en sus secuencias de aminoácidos y propiedades farmacocinéticas. La singularidad de [D-Gln3,Ncy(isopropil)7]acilina radica en sus modificaciones estructurales específicas, que confieren una resistencia mejorada a la degradación enzimática y una duración prolongada de la acción .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing [D-Gln3,Ncy(isopropyl)7]acyline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves acylation and isopropylation reactions. For example, acylation can be performed using acetic or propionic anhydride with polyphosphoric acid (PPA) as a catalyst, while isopropylation may involve Grignard reagents. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity, and catalyst concentration critically impact yield and purity. Post-synthesis purification via column chromatography or HPLC is recommended. Variations in anhydride chain length (e.g., C2 vs. C4) can alter substitution efficiency, as shown in studies using ^1H NMR to quantify degree of substitution .

Q. Which analytical techniques are essential for characterizing this compound's structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm structural motifs (e.g., isopropyl groups) and substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities.
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95% recommended for pharmacological studies).
  • FT-IR : Identifies functional groups (e.g., acyl C=O stretches).
  • Always report instrument parameters (e.g., column type, mobile phase) for reproducibility .

Advanced Research Questions

Q. How does the isopropyl substitution at position 7 influence the compound's receptor binding affinity and selectivity?

  • Methodological Answer : Use competitive binding assays (e.g., radioligand displacement) to compare binding affinity (IC₅₀) of this compound against unmodified analogs. Structural modifications like isopropylation may enhance hydrophobic interactions with receptor pockets. For example:

  • Experimental Design : Test against GPCRs (e.g., GnRH receptors) using HEK293 cells transfected with target receptors.
  • Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values. Cross-validate with molecular docking simulations to map steric effects .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Replication : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .
  • Control Variables : Test under identical buffer conditions (pH, ionic strength) and storage temperatures.
  • Statistical Analysis : Use ANOVA with post-hoc tests to compare datasets; report confidence intervals and effect sizes .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fixed-effects models) .

Q. What critical considerations are required when designing in vivo studies to evaluate this compound's pharmacokinetics?

  • Methodological Answer :

  • Ethical Compliance : Obtain IRB/IACUC approval and declare ethics committee details (name, approval date) .
  • Dosage Optimization : Conduct dose-ranging studies (e.g., 0.1–10 mg/kg) to establish therapeutic index.
  • Pharmacokinetic Parameters : Measure Cmax, Tmax, and half-life via LC-MS/MS. Include control groups receiving vehicle or reference compounds .
  • Tissue Distribution : Use radiolabeled analogs or imaging (e.g., PET) to track biodistribution .

Q. How can researchers assess synergistic effects between this compound and other bioactive compounds?

  • Methodological Answer :

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1).
  • Experimental Setup : Co-administer with compounds targeting related pathways (e.g., kinase inhibitors) in cell-based assays.
  • Data Interpretation : Compare IC₅₀ values of single agents vs. combinations; validate with isobolograms .

Key Guidelines for Reporting

  • Materials & Methods : Specify chemical suppliers, batch numbers, and storage conditions (e.g., -20°C for lyophilized peptides) .
  • Statistical Transparency : Report p-values, sample sizes (n ≥ 3), and software used (e.g., R, SPSS) .
  • Reproducibility : Share raw data and code repositories (e.g., GitHub) to enable replication .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.